(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol
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Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and materials science. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable component in the synthesis of various functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol typically involves the cyclization of hydrazides with carbon disulfide or other sulfur-containing reagents. One common method includes the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The thiol group is then introduced through subsequent reactions with thiolating agents .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction rates and yields. The use of microwave irradiation facilitates the cyclodehydration of N,N’-diacylhydrazines, leading to the formation of the oxadiazole ring .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes. The compound also affects signaling pathways, including the NF-kB signaling pathway, which plays a role in inflammation and cancer progression .
Comparison with Similar Compounds
- (5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
- (5-phenyl-1,3,4-oxadiazol-2-yl)methanol
- (5-phenyl-1,3,4-oxadiazol-2-yl)phenyl
Uniqueness: (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol stands out due to the presence of the thiol group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring strong interactions with metal ions or proteins, such as in the development of sensors and therapeutic agents .
Properties
CAS No. |
903904-95-0 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol |
InChI |
InChI=1S/C9H8N2OS/c13-6-8-10-11-9(12-8)7-4-2-1-3-5-7/h1-5,13H,6H2 |
InChI Key |
ABLKJQSRTZOZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CS |
Purity |
95 |
Origin of Product |
United States |
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